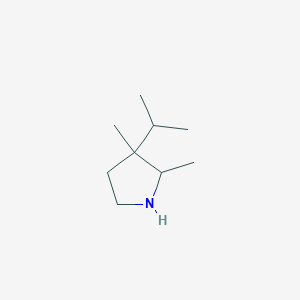
3-Isopropyl-2,3-dimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-3-(propan-2-yl)pyrrolidine is a nitrogen-containing heterocyclic compound with a five-membered ring structure. This compound is characterized by the presence of two methyl groups and one isopropyl group attached to the pyrrolidine ring. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and ability to interact with various molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-3-(propan-2-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Knorr reaction can be employed to produce pyrrolidine derivatives . The reaction typically involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, followed by cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of 2,3-dimethyl-3-(propan-2-yl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-3-(propan-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
2,3-dimethyl-3-(propan-2-yl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-dimethyl-3-(propan-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, pyrrolidine derivatives can inhibit enzymes involved in disease pathways or activate receptors to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a similar five-membered ring structure but without the methyl and isopropyl groups.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine and benzene ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with a carbonyl group at the second position.
Uniqueness
2,3-dimethyl-3-(propan-2-yl)pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and isopropyl groups can enhance its steric and electronic properties, making it distinct from other pyrrolidine derivatives .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2,3-dimethyl-3-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-7(2)9(4)5-6-10-8(9)3/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
LQCNVJVDDLOANO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















